

Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1H-Indol-3-ol

Cat. No.: B116627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indol-3-ol** (also known as indoxyl), a key heterocyclic compound relevant in various fields, including organic synthesis and drug development. This document details the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-Indol-3-ol**. It is important to note that a complete, experimentally verified dataset with full assignments is not readily available in the public domain. Therefore, the data presented is a consolidation of reported values and predicted data based on the analysis of the indole scaffold and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for **1H-Indol-3-ol**

Solvent: D₂O

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~8.10	br s	-
H-2	~6.85	s	-
H-4	7.51	d	~7.8
H-5	7.16	t	~7.5
H-6	7.27	t	~7.6
H-7	7.30	d	~8.0

Table 2: ^{13}C NMR (Carbon NMR) Data for **1H-Indol-3-ol**Solvent: D₂O (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-2	~123.5
C-3	~135.0
C-3a	~128.0
C-4	~121.0
C-5	~122.5
C-6	~120.0
C-7	~112.0
C-7a	~137.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1H-Indol-3-ol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400-3300	O-H stretch	Hydroxyl
~3350	N-H stretch	Amine
~3100-3000	C-H stretch	Aromatic
~1620-1580	C=C stretch	Aromatic ring
~1470-1450	C=C stretch	Aromatic ring
~1250-1200	C-O stretch	Phenolic hydroxyl
~750-730	C-H bend (out-of-plane)	ortho-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for **1H-Indol-3-ol**

Solvent: Methanol

Wavelength (λ _{max} , nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
~220	~25,000
~275	~6,000
~290 (shoulder)	~5,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1H-Indol-3-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe to the specific solvent and sample.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence for proton NMR (e.g., 'zg30').
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.
- Data Acquisition: Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ 4.79 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of **1H-Indol-3-ol** in 0.6-0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Use a spectrometer with a carbon-observe probe.
 - Tune and shim the probe.

- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, which simplifies the spectrum.
- A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the low natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Acquisition: Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO- d_6 at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount (1-2 mg) of **1H-Indol-3-ol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

- Set the spectral range (e.g., 4000-400 cm^{-1}).
- Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **1H-Indol-3-ol** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Record a baseline spectrum with the blank solution in both the sample and reference beams.
 - Replace the blank in the sample beam with the cuvette containing the **1H-Indol-3-ol** solution.
 - Acquire the UV-Vis absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and, if the concentration is known accurately, calculate the molar absorptivity (ϵ) using the Beer-

Lambert law ($A = \epsilon cl$).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1H-Indol-3-ol**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116627#spectroscopic-analysis-of-1h-indol-3-ol-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b116627#spectroscopic-analysis-of-1h-indol-3-ol-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com